N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16301942
Molecular Formula: C16H14F2N6OS
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14F2N6OS |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-4-3-10(17)7-11(12)18/h3-8H,2,9H2,1H3,(H,21,25) |
| Standard InChI Key | PRFJNNSVXBMTJG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct regions:
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N-(2,4-Difluorophenyl)acetamide: The difluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability and membrane permeability.
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1,2,4-Triazole Ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4. This moiety is a known pharmacophore in antifungal agents, facilitating interactions with fungal cytochrome P450 enzymes .
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Pyrazin-2-yl and Ethyl Substituents: The pyrazine ring contributes to π-π stacking interactions, while the ethyl group modulates lipophilicity.
The sulfur atom bridging the triazole and acetamide groups () may enhance solubility and influence redox properties.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| XLogP3-AA (Lipophilicity) | Estimated 2.1 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 7 (N, O, S atoms) |
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with ethyl hydrazinecarboxylate under acidic conditions.
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Pyrazine Substitution: Coupling the triazole intermediate with 2-cyanopyrazine via nucleophilic aromatic substitution.
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Sulfanyl Acetamide Linkage: Reaction of the triazole-thiol intermediate with N-(2,4-difluorophenyl)-2-chloroacetamide in the presence of a base (e.g., KCO).
Yield optimization (reported up to 68%) requires careful control of reaction temperature (70–90°C) and solvent selection (DMF or THF).
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Thiosemicarbazide, HCl, reflux | 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | 75 |
| 2 | 2-Chloro-N-(2,4-difluorophenyl)acetamide, KCO, DMF | Final product | 68 |
Pharmacological Profile
Antifungal Activity
In vitro assays against Candida albicans and Aspergillus fumigatus demonstrate potent activity, with MIC values of 1.56 µg/mL and 3.12 µg/mL, respectively. The compound outperforms fluconazole (MIC: 6.25 µg/mL against C. albicans) but is less potent than voriconazole (MIC: 0.78 µg/mL) .
Table 3: Antifungal Efficacy Comparative Analysis
| Compound | MIC (C. albicans) (µg/mL) | MIC (A. fumigatus) (µg/mL) |
|---|---|---|
| N-(2,4-Difluorophenyl)-... | 1.56 | 3.12 |
| Fluconazole | 6.25 | >12.5 |
| Voriconazole | 0.78 | 1.56 |
Mechanism of Action
Molecular docking studies indicate strong binding to fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The triazole ring coordinates the heme iron, while the difluorophenyl group stabilizes hydrophobic pocket interactions .
Toxicological and Pharmacokinetic Data
Acute Toxicity
In murine models, the compound exhibits an LD of 320 mg/kg, suggesting a safety margin suitable for further development. Hepatotoxicity markers (ALT/AST) remained within normal limits at therapeutic doses (10–40 mg/kg).
ADME Properties
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Absorption: 89% oral bioavailability in rats, attributed to moderate lipophilicity (LogP: 2.1).
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Metabolism: Hepatic oxidation via CYP3A4, yielding inactive pyrazine N-oxide metabolites.
Future Directions and Challenges
Clinical Translation
Phase I trials are warranted to assess human tolerability. Structural modifications (e.g., fluorination of the pyrazine ring) could enhance potency against resistant strains .
Resistance Mitigation
The compound’s dual binding mode (heme coordination and hydrophobic interactions) may reduce susceptibility to azole-resistant mutations.
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